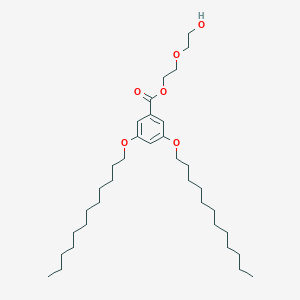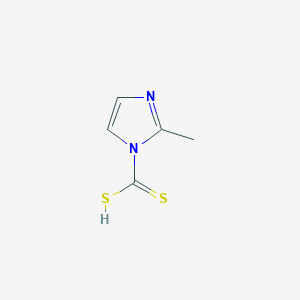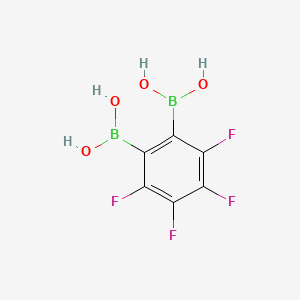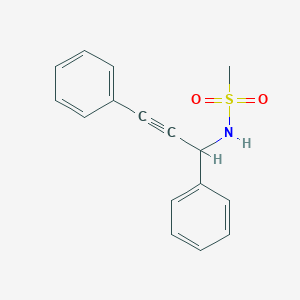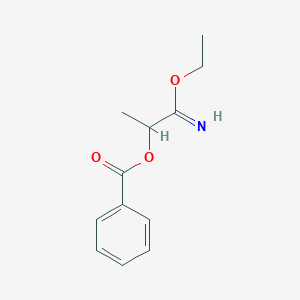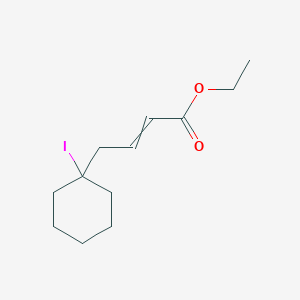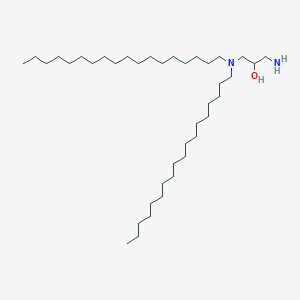![molecular formula C20H34NO5- B14211527 7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate CAS No. 827611-95-0](/img/structure/B14211527.png)
7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound features a heptanoate backbone with an oxo group at the seventh position and an undec-10-enoyl amino ethoxy side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate typically involves multiple steps. One common method starts with the preparation of undec-10-enoyl chloride from undec-10-enoic acid. This intermediate is then reacted with 2-aminoethoxyethanol to form the undec-10-enoyl amino ethoxy intermediate. The final step involves the esterification of this intermediate with 7-oxoheptanoic acid under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The amino ethoxy side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate involves its interaction with specific molecular targets. The oxo group and the amino ethoxy side chain can form hydrogen bonds and other interactions with biological molecules, potentially affecting enzymatic activity or cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Undec-10-enyl undec-10-enoate: Similar structure but lacks the oxo group and amino ethoxy side chain.
10-Oxoundecanyl 10-oxoundecanoate: Contains oxo groups but differs in the side chain structure.
Undec-10-enoyl chloride: Used as an intermediate in the synthesis of the target compound.
Uniqueness
7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate is unique due to its combination of an oxo group, an amino ethoxy side chain, and a heptanoate backbone. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds .
Propiedades
Número CAS |
827611-95-0 |
|---|---|
Fórmula molecular |
C20H34NO5- |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
7-oxo-7-[2-(undec-10-enoylamino)ethoxy]heptanoate |
InChI |
InChI=1S/C20H35NO5/c1-2-3-4-5-6-7-8-10-13-18(22)21-16-17-26-20(25)15-12-9-11-14-19(23)24/h2H,1,3-17H2,(H,21,22)(H,23,24)/p-1 |
Clave InChI |
FVPUBFRFSAJPMP-UHFFFAOYSA-M |
SMILES canónico |
C=CCCCCCCCCC(=O)NCCOC(=O)CCCCCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-1-[(4-fluorophenyl)methyl]piperidine-4-carbonitrile](/img/structure/B14211445.png)
![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)tellanyl]trisilane](/img/structure/B14211460.png)
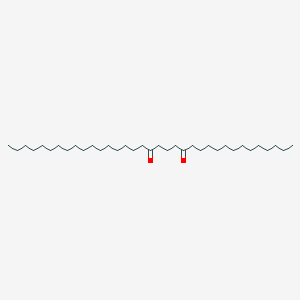
![4-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14211476.png)
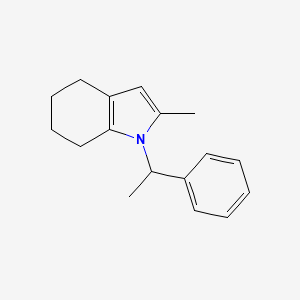
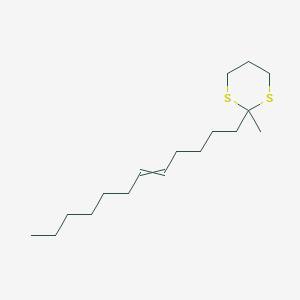
![3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]thiophen-2(5H)-one](/img/structure/B14211498.png)
